molecular formula C17H24O5 B605128 Acetylbritannilactone CAS No. 744203-09-6

Acetylbritannilactone

Cat. No. B605128
M. Wt: 308.37
InChI Key: QKUFZFLZBUSEHN-CZLJMHDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylbritannilactone is a Natural inhibitor of HSP60 chaperone activity through covalent binding.

Scientific Research Applications

Protective Effects on Kidney Injury

Acetylbritannilactone (ABL) has demonstrated protective effects against renal injury induced by acute exhaustive exercise in rats. This effect is attributed to the reduction of oxidative stress and inflammation in the kidneys, as well as inhibition of renal cell apoptosis (Wu et al., 2012).

Inhibition of Vascular Smooth Muscle Cell Proliferation

ABL effectively inhibits platelet-derived growth factor-induced DNA synthesis and proliferation in cultured vascular smooth muscle cells (VSMCs). This inhibitory action is associated with G1 phase arrest, reduction of cyclins expression, increased expression of CDK inhibitory proteins, and induction of apoptosis in VSMCs (Liu et al., 2011).

Anti-Cancer Properties

ABL exhibits anti-cancer properties by inhibiting growth and inducing cell cycle arrest in colorectal cancer cells. The growth inhibition is associated with the upregulation of KLF4 expression, a key factor in mediating the effects of ABL on these cells (Fang et al., 2011).

Prevention of Restenosis

ABL has shown potential in preventing restenosis after balloon angioplasty. It inhibits neointimal hyperplasia by suppressing nuclear factor-κB activation, thereby reducing proliferative activity in VSMCs after injury (Liu et al., 2008).

Modulation of Angiogenesis

ABL modulates vascular endothelial growth factor signaling and regulates angiogenesis in endothelial cells. It promotes cell proliferation, migration, and tube formation, suggesting its potential as a therapeutic intervention in various cardiovascular diseases (Zhao et al., 2016).

Inhibition of Inflammation

ABL inhibits cyclo-oxygenase-2 and intercellular adhesion molecule-1 expression in vascular endothelial cells. This inhibition is achieved by antagonizing the nuclear translocation of NF-κB, thus suppressing inflammation (Ying, 2005).

properties

CAS RN

744203-09-6

Product Name

Acetylbritannilactone

Molecular Formula

C17H24O5

Molecular Weight

308.37

IUPAC Name

1-O-Acetylbritannilactone; [(4S)-4-[(3aS,4S,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate

InChI

InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9-,13+,15+,16+/m0/s1

InChI Key

QKUFZFLZBUSEHN-CZLJMHDISA-N

SMILES

CC(OCCC[C@@H](C1=C(C)C[C@](OC2=O)([H])[C@@]([C@@H]1O)([H])C2=C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetylbritannilactone;  1-O-Acetylbritannilactone;  1-o-Acetylbritannilactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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